Tyrphostin AG 835
Overview
Description
Tyrphostin AG 835 is a compound with a molecular formula of C18H16N2O3 and a molecular weight of 308.34 . It is also known as (S)-N-(α-Methylbenzyl)-3,4-dihydroxybenzylidenecyanoacetamide or (S)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)acrylamide . It is a protein tyrosine kinase inhibitor .
Molecular Structure Analysis
The molecular structure of Tyrphostin AG 835 consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
Tyrphostin AG 835 is an EGFR kinase inhibitor . It has been found to inhibit the epidermal growth factor receptor (EGFR) kinase with an IC50 of 0.86 μM .
Physical And Chemical Properties Analysis
Tyrphostin AG 835 is a solid at 20°C . It is light yellow to amber to dark green in color . The specific rotation is +93.0 to +98.0 deg (C=0.5, MeOH) . It has a melting point of 146°C .
Scientific Research Applications
Application in Protein Tyrosine Kinase Inhibition
Field
This application falls under the field of Medicinal Chemistry and Molecular Pharmacology .
Summary of the Application
Tyrphostin AG 835 is known to be a Protein Tyrosine Kinase inhibitor . It has been used in the treatment of cancer and autoimmune disorders .
Experimental Procedures
The specific experimental procedures vary depending on the context. However, in general, Tyrphostin AG 835 is applied to cell cultures or animal models to observe its inhibitory effects on Protein Tyrosine Kinases .
Results or Outcomes
The results have shown that Tyrphostin AG 835 can effectively inhibit Protein Tyrosine Kinases, which has implications for the treatment of various diseases, including cancer .
Application in N-Terminal Acetyltransferase D Inhibition
Field
This application is in the field of Biochemistry and Molecular Biology .
Summary of the Application
Tyrphostin AG 835 has been found to inhibit N-terminal acetyltransferase D (NatD), an enzyme involved in protein regulation .
Experimental Procedures
In a study, a fluorescence-based acetyltransferase assay in a high-throughput screening format was developed to monitor the formation of coenzyme A. This assay was used to screen for inhibitors of NatD, including Tyrphostin AG 835 .
Results or Outcomes
The study found that Tyrphostin AG 835 displayed a 2-fold increased inhibition against NatD, suggesting that the chirality of the methyl group affects NatD inhibition .
Application in Mycobacterium Tuberculosis Treatment
Field
This application is in the field of Microbiology and Infectious Diseases .
Summary of the Application
Tyrphostin AG 835 has been used in the development of new drugs for the treatment of tuberculosis caused by Mycobacterium tuberculosis .
Experimental Procedures
In a study, a Pup-based fluorogenic substrate was used to screen for inhibitors of Dop, the Mtb depupylating protease, including Tyrphostin AG 835 .
Results or Outcomes
The study found that several synthesized compounds, including Tyrphostin AG 835, inhibited the depupylation actions of Dop on the native substrate, FabD-Pup .
Application in Cancer Treatment
Field
This application is in the field of Oncology .
Summary of the Application
Tyrphostin AG 835 has been found to have antitumor activities and is being studied for its potential in cancer treatment . It has been shown to inhibit cell survival in various cancer cell lines .
Experimental Procedures
The specific experimental procedures vary depending on the context. However, in general, Tyrphostin AG 835 is applied to cancer cell cultures or animal models to observe its effects on cell survival .
Results or Outcomes
The results have shown that Tyrphostin AG 835 can effectively inhibit cell survival in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Application in Autoimmune Disorders
Field
This application is in the field of Immunology .
Summary of the Application
Tyrphostin AG 835 has been implicated in the treatment of autoimmune disorders .
Experimental Procedures
The specific experimental procedures vary depending on the context. However, in general, Tyrphostin AG 835 is applied to cell cultures or animal models to observe its effects on immune responses .
Results or Outcomes
The results have shown that Tyrphostin AG 835 can effectively modulate immune responses, suggesting its potential as a therapeutic agent in the treatment of autoimmune disorders .
Safety And Hazards
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-DGGAMASNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017645 | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 835 | |
CAS RN |
133550-37-5 | |
Record name | Tyrphostin AG 835 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 835 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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